Pentan-3-yl nitrate
Description
Pentan-3-yl nitrate is an alkyl nitrate ester, theoretically derived from 3-pentanol (C₅H₁₂O) via esterification with nitric acid. Alkyl nitrates are known for applications in explosives, propellants, and organic synthesis.
Properties
CAS No. |
82944-59-0 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
pentan-3-yl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
WQZKKVJFBZPJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)O[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentan-3-yl nitrate can be synthesized through the nitration of pentan-3-ol. The general procedure involves reacting pentan-3-ol with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts, such as rhenium, can also enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction of this compound can yield pentan-3-ol and other reduced nitrogen species.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroalkanes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Pentan-3-yl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and other nitrogen-containing molecules.
Biology: Research into its biological activity includes studies on its potential as a nitric oxide donor, which can have various physiological effects.
Medicine: Investigations into its potential therapeutic applications, such as vasodilation and anti-inflammatory effects, are ongoing.
Industry: It is used in the production of specialized chemicals and materials, including explosives and propellants
Mechanism of Action
The mechanism of action of pentan-3-yl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic GMP, leading to various downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
3-Pentanol (C₅H₁₂O)
- Structure : Secondary alcohol with hydroxyl (-OH) at the third carbon of pentane .
- Molecular Weight : 88.15 g/mol (calculated).
- Reactivity : Reacts with acids to form esters (e.g., nitrate esters like Pentan-3-yl nitrate) and undergoes oxidation to ketones.
- Storage : Requires cool, ventilated storage away from heat and incompatible substances (e.g., strong acids/bases) .
Pent-3-enenitrile (C₅H₇N)
- Structure : Unsaturated nitrile with a nitrile (-CN) group at the third carbon .
- Molecular Weight : 81.12 g/mol .
- Hazards : Causes respiratory and skin irritation; requires immediate first aid for inhalation or contact .
- Incompatibilities : Reacts with strong oxidizers or acids, releasing toxic gases.
3-Methyl-1-pentanol (C₆H₁₄O)
- Structure : Branched primary alcohol with a methyl group at the third carbon .
- Storage: Similar to 3-pentanol but with stricter grounding procedures to prevent static ignition .
Hypothetical Comparison Table
Key Limitations in Evidence
- No direct data on this compound’s synthesis, spectroscopic data, or applications.
- Comparisons are extrapolated from alcohols (3-pentanol) and nitriles (Pent-3-enenitrile), which differ significantly in reactivity and hazards.
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